Cas no 2228123-48-4 (4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid)
4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid
- 4-amino-4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid
- 2228123-48-4
- EN300-1883693
-
- Inchi: 1S/C15H28N2O4/c1-14(2,3)21-13(20)17-15(9-5-4-6-10-15)11(16)7-8-12(18)19/h11H,4-10,16H2,1-3H3,(H,17,20)(H,18,19)
- InChI Key: FAAXDVYKFKLWQD-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC1(C(CCC(=O)O)N)CCCCC1)=O
Computed Properties
- Exact Mass: 300.20490738g/mol
- Monoisotopic Mass: 300.20490738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 370
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 102Ų
4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1883693-0.05g |
4-amino-4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid |
2228123-48-4 | 0.05g |
$1129.0 | 2023-09-18 | ||
| Enamine | EN300-1883693-0.1g |
4-amino-4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid |
2228123-48-4 | 0.1g |
$1183.0 | 2023-09-18 | ||
| Enamine | EN300-1883693-0.25g |
4-amino-4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid |
2228123-48-4 | 0.25g |
$1235.0 | 2023-09-18 | ||
| Enamine | EN300-1883693-0.5g |
4-amino-4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid |
2228123-48-4 | 0.5g |
$1289.0 | 2023-09-18 | ||
| Enamine | EN300-1883693-1.0g |
4-amino-4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid |
2228123-48-4 | 1g |
$1129.0 | 2023-06-02 | ||
| Enamine | EN300-1883693-2.5g |
4-amino-4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid |
2228123-48-4 | 2.5g |
$2631.0 | 2023-09-18 | ||
| Enamine | EN300-1883693-5.0g |
4-amino-4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid |
2228123-48-4 | 5g |
$3273.0 | 2023-06-02 | ||
| Enamine | EN300-1883693-10.0g |
4-amino-4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid |
2228123-48-4 | 10g |
$4852.0 | 2023-06-02 | ||
| Enamine | EN300-1883693-1g |
4-amino-4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid |
2228123-48-4 | 1g |
$1343.0 | 2023-09-18 | ||
| Enamine | EN300-1883693-5g |
4-amino-4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid |
2228123-48-4 | 5g |
$3894.0 | 2023-09-18 |
4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid Related Literature
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid
Comprehensive Overview of 4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid (CAS No. 2228123-48-4)
In the realm of synthetic organic chemistry and pharmaceutical research, 4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid (CAS No. 2228123-48-4) has emerged as a compound of significant interest. This molecule, characterized by its unique structural features, is widely utilized in peptide synthesis, drug discovery, and biochemical studies. The presence of both amino and carboxyl functional groups, along with the tert-butoxycarbonyl (Boc) protecting group, makes it a versatile building block for researchers aiming to develop novel therapeutic agents.
The compound's cyclohexyl ring contributes to its stability and lipophilicity, which are critical properties for bioavailability in drug design. Recent trends in AI-driven drug discovery and computational chemistry have further highlighted the importance of such intermediates. Researchers frequently search for "Boc-protected amino acids" or "cyclohexyl-based synthetic intermediates" to identify compounds like 4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid, underscoring its relevance in modern medicinal chemistry.
One of the key advantages of this compound is its compatibility with solid-phase peptide synthesis (SPPS), a technique widely adopted in the production of peptide-based therapeutics. The Boc group can be selectively removed under acidic conditions, allowing for sequential peptide chain elongation. This property aligns with the growing demand for custom peptide synthesis services, as highlighted by frequent searches for "peptide modification techniques" and "Boc deprotection methods."
From a biochemical perspective, the 4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid scaffold offers opportunities for studying enzyme-substrate interactions and designing enzyme inhibitors. Its structural similarity to natural amino acids makes it a valuable tool for probing biological pathways. Recent publications have explored its potential in targeting G-protein-coupled receptors (GPCRs), a hotspot in drug development due to their involvement in numerous physiological processes.
In addition to its pharmaceutical applications, this compound is also of interest in material science. Its amphiphilic nature, derived from the amino and carboxyl groups, enables its use in the design of smart polymers and biodegradable materials. Searches for "amino acid-derived polymers" and "sustainable material synthesis" reflect the broader applications of such molecules beyond traditional chemistry.
Quality control and analytical characterization of 4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid are critical for ensuring its efficacy in research. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to verify its purity and structural integrity. These methods are frequently queried by researchers seeking "analytical validation of synthetic intermediates," emphasizing the need for reliable compound characterization.
The synthesis of 4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid typically involves multi-step organic reactions, including amidation, esterification, and protection/deprotection strategies. Optimizing these processes is a recurring topic in academic and industrial research, as evidenced by searches for "efficient Boc protection methods" and "green chemistry approaches." Sustainable synthesis routes, such as those minimizing solvent waste or using catalytic reagents, are particularly sought after.
In conclusion, 4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid (CAS No. 2228123-48-4) represents a multifaceted compound with applications spanning pharmaceuticals, biochemistry, and material science. Its structural versatility and compatibility with advanced synthesis techniques make it a cornerstone in contemporary research. As the scientific community continues to explore its potential, this compound will undoubtedly remain a focal point in the development of innovative solutions for health and technology.
2228123-48-4 (4-amino-4-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)